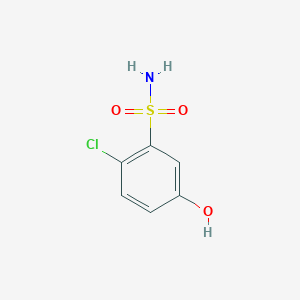

2-Chloro-5-hydroxybenzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-5-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3,9H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYUYTAYUAHUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86093-06-3 | |

| Record name | 2-chloro-5-hydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method A: Chlorosulfonic Acid Route (Patented Process)

Overview:

This method involves treating 2,4-dichlorophenol with chlorosulfonic acid to form a sulfonyl chloride intermediate, followed by amination with ammonia, and finally dehalogenation to yield 2-Chloro-5-hydroxybenzenesulfonamide .

| Step | Description | Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| 1. Sulfonylation | 2,4-dichlorophenol reacts with chlorosulfonic acid | 35–40°C, 1–2 hours | Chlorosulfonic acid (4.6–5.4 equivalents) | Reaction is exothermic; chilled water quench preferred |

| 2. Amination | Sulfonyl chloride reacts with ammonia | -5°C to 25°C, 30–45 min | Aqueous or anhydrous ammonia (28–47%) | Solvent: chlorocarbons (preferably methylene chloride) |

| 3. Dehalogenation | Chlorinated sulfonamide undergoes reduction | Hydrogen with Pd or Raney Ni catalyst | Alkali metal hydroxide or alkaline earth compounds | Conditions: atmospheric pressure |

- The process minimizes byproducts by controlling temperature and reagent equivalents.

- Use of chlorocarbons like methylene chloride enhances solubility and process efficiency.

- The reaction temperature range (35–40°C) is optimal for sulfonyl chloride formation, reducing side reactions.

Method B: Nitration and Reduction Pathway (Alternative Route)

Overview:

This approach involves nitration of chlorinated phenols, followed by reduction of nitro groups to amino groups, then sulfonation, and subsequent chlorination.

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1. Nitration | Aromatic ring nitration | Cold temperature, controlled nitrating mixture | Nitric acid, sulfuric acid | Selectivity is critical to avoid overnitration |

| 2. Reduction | Nitro groups reduced to amino | Catalytic hydrogenation | Hydrogen, Pd/C or Raney Ni | Ensures high purity of amino intermediates |

| 3. Sulfonation | Amino compound treated with chlorosulfonic acid | Similar to Method A | Chlorosulfonic acid | Followed by amination |

- This route offers high regioselectivity but involves more steps and potentially lower overall yield.

- Suitable for large-scale synthesis where nitration conditions are carefully optimized.

Key Parameters and Data Table

| Parameter | Optimal Range | Rationale | Source |

|---|---|---|---|

| Chlorosulfonic acid equivalents | 4.5–7 | Ensures complete sulfonylation without excess | Patent US4556733A |

| Reaction temperature | 35–40°C | Prevents side reactions and HCl evolution | Patent US4556733A |

| Quenching method | Chilled water, subsurface | Controls exothermic reaction | Patent US4556733A |

| Solvent | Methylene chloride | Immiscible, facilitates isolation | Patent US4556733A |

| Ammonia concentration | 28–47% | Effective amination | Patent US4556733A |

| Dehalogenation catalyst | Palladium or Raney nickel | Efficient reduction of chlorides | Patent US4556733A |

Research Findings and Optimization Insights

Yield Improvements:

The patented process reports high yields (~80%) by optimizing reagent ratios and temperature control, significantly surpassing earlier multi-step routes with yields below 20%.Minimization of Byproducts:

Proper quenching and filtration steps are critical to remove insoluble impurities and unreacted starting materials, reducing impurities in the final product.Environmental and Safety Considerations: The process emphasizes the use of controlled temperatures and careful handling of chlorosulfonic acid and HCl gases, reducing environmental impact and operator hazards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding sulfonic acids or other derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form different reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a suitable solvent.

Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

2-Chloro-5-hydroxybenzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s hydroxyl and sulfonamide groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Chloro-5-hydroxybenzenesulfonamide with key analogs:

Key Observations:

- Thiophene-based analogs (e.g., 5-Chlorothiophene-2-sulfonamide) exhibit distinct electronic properties due to the sulfur heterocycle, which may improve binding to metalloenzymes .

Biological Activity

2-Chloro-5-hydroxybenzenesulfonamide, a derivative of benzenesulfonamide, has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7H8ClNO3S. Its structure features a chlorine atom at the 2-position and a hydroxyl group at the 5-position on the benzene ring, contributing to its unique reactivity and biological properties.

This compound primarily acts as an inhibitor of carbonic anhydrase (CA) , an enzyme crucial for regulating pH and fluid balance in biological systems. The interaction occurs through the formation of a coordination bond between the negatively charged nitrogen of the sulfonamide group and the zinc ion in the active site of CA, thereby inhibiting its enzymatic activity.

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways:

- Carbon Dioxide Hydration : The compound interferes with the conversion of carbon dioxide to bicarbonate and protons, which is essential for maintaining acid-base balance in tissues.

- Cellular Effects : Studies indicate that this compound exhibits moderate ecotoxicity in aquatic organisms such as fish and daphnia, suggesting potential environmental impacts.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its sulfonamide group enhances water solubility, influencing absorption and distribution within biological systems. The compound's persistence and leachability in environmental contexts raise concerns regarding its ecological footprint.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Ecotoxicity Assessments : Research has shown that exposure to this compound can lead to moderate toxicity in various organisms. For instance, it demonstrated significant adverse effects on aquatic life at concentrations above specific thresholds.

- Therapeutic Potential : Investigations into its antibacterial properties have revealed that this compound may serve as a lead compound for developing new antibiotics targeting bacterial infections. Its inhibition of carbonic anhydrase could be leveraged to design more effective antimicrobial agents .

- Developmental Toxicity Studies : In dietary exposure assessments involving rodents, no evidence of neoplasia was recorded at tested doses up to 4,500 ppm. The no observed adverse effect level (NOAEL) was determined based on kidney histopathology changes at higher doses .

Comparative Analysis with Related Compounds

| Compound Name | Target Enzyme | Biological Activity | Ecotoxicity Level |

|---|---|---|---|

| This compound | Carbonic Anhydrase | Moderate antibacterial | Moderate |

| 2-Chloro-5-methoxybenzenesulfonamide | Carbonic Anhydrase | Antimicrobial potential | Low |

| Sulfanilamide | Various | Antibacterial | High |

Q & A

Basic: What are the standard synthetic routes for 2-Chloro-5-hydroxybenzenesulfonamide, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via sulfonylation of a chlorinated hydroxybenzene precursor. For example, derivatives with similar scaffolds (e.g., 5-chloro-2-hydroxybenzoic acid) are synthesized by coupling sulfonamide groups to the aromatic ring using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C . Key intermediates are characterized using IR spectroscopy for functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹), NMR for proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm), and NMR to confirm carbon connectivity .

Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

High-resolution mass spectrometry (HRMS) is essential for confirming molecular formula accuracy. Nuclear magnetic resonance (NMR) spectroscopy, particularly and , identifies substituent positions and hydrogen bonding patterns (e.g., hydroxyl protons appearing as broad singlets). Purity is validated via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S within ±0.4% theoretical values) .

Advanced: How can reaction yields for this compound derivatives be optimized under varying conditions?

Methodological Answer:

Yield optimization requires systematic variation of parameters:

- Temperature: Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.

- Catalysts: Using HOBt as a coupling agent improves yields from 37% to 73% in analogous compounds .

- Purification: Gradient column chromatography (hexane/ethyl acetate) resolves regioisomers, which are common in chlorinated aromatic systems .

Advanced: What biological activity data exists for this compound derivatives, and how are contradictions resolved?

Methodological Answer:

Derivatives have shown moderate antimicrobial activity against Gram-positive bacteria (MIC = 8–32 µg/mL) but limited Gram-negative efficacy due to outer membrane permeability barriers . Contradictions in activity data (e.g., variable MIC values) may arise from:

- Strain-specific resistance: Testing across multiple strains (e.g., S. aureus vs. B. subtilis) clarifies spectrum.

- Solubility limitations: Poor aqueous solubility (common in sulfonamides) can lead to false negatives; DMSO stock solutions >10 mM are recommended .

- Synergistic effects: Co-administration with membrane disruptors (e.g., polymyxin B nonapeptide) enhances Gram-negative activity .

Advanced: How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is used to resolve hydrogen-bonding networks and conformation. For analogous sulfonamides, intramolecular hydrogen bonds (O–H···O=S) stabilize planar geometries, while intermolecular bonds (N–H···O) form 2D sheet structures. Disordered chlorine atoms require refinement with split positions and thermal ellipsoid analysis .

Basic: What are the solubility and storage recommendations for this compound?

Methodological Answer:

The compound is sparingly soluble in water but dissolves in DMSO or methanol (10–25 mg/mL). For long-term stability, store at –20°C under argon to prevent oxidation of the hydroxyl group. Lyophilized powders retain activity for >12 months, while solutions should be used within 1 month .

Advanced: How are computational methods applied to predict the reactivity of this compound?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict electrophilic regions via molecular electrostatic potential (MEP) maps. The chlorine atom acts as an electron-withdrawing group, directing nucleophilic attack to the para position relative to the hydroxyl group. Solvent effects (e.g., PCM model for water) refine reaction pathway simulations .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Wear nitrile gloves and safety goggles to avoid skin/eye contact. The compound may cause respiratory irritation; use a fume hood during weighing. Waste should be neutralized with 1 M NaOH and disposed as hazardous organic waste. Toxicity data for analogs suggest LD50 > 500 mg/kg (oral, rat), indicating moderate acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.